
7-Methoxyindoline-2,3-dione chemical structure
and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 7-Methoxyindoline-2,3-dione

Cat. No.: B187970 Get Quote

An In-depth Technical Guide to 7-
Methoxyindoline-2,3-dione
This technical guide provides a comprehensive overview of 7-Methoxyindoline-2,3-dione,

also known as 7-methoxyisatin, a heterocyclic organic compound of significant interest to

researchers, scientists, and drug development professionals. This document details its

chemical structure, nomenclature, physicochemical properties, synthesis protocols, and its role

in modulating cellular signaling pathways.

Chemical Structure and IUPAC Name
7-Methoxyindoline-2,3-dione is a derivative of isatin, which is an indole nucleus with carbonyl

groups at positions 2 and 3. The structure is characterized by a methoxy group (-OCH₃)

substituted at the 7th position of the indole ring.

Chemical Structure:
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(Image Source: PubChem CID 4088910)

IUPAC Name: 7-methoxy-1H-indole-2,3-dione[1]

SMILES: COC1=CC=CC2=C1NC(=O)C2=O[1]

Physicochemical Properties
The quantitative physicochemical properties of 7-Methoxyindoline-2,3-dione are summarized

in the table below, providing a valuable resource for experimental design and computational

modeling.

Property Value Reference

Molecular Formula C₉H₇NO₃ [1][2]

Molecular Weight 177.16 g/mol [2][3]

Monoisotopic Mass 177.04259 Da [1]

Melting Point 240-242 °C [2][3]

Density 1.3 g/cm³ [3]

pKa 9.69 ± 0.20 [2]

XLogP3 0.7 [1][2]

Hydrogen Bond Donor Count 1 [2]

Hydrogen Bond Acceptor

Count
3 [2]
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Experimental Protocols: Synthesis of 7-
Methoxyindoline-2,3-dione
The synthesis of 7-Methoxyindoline-2,3-dione can be achieved through several established

methods for isatin synthesis. The Sandmeyer isatin synthesis is a widely used and effective

method. This protocol is adapted for the synthesis of the 7-methoxy derivative starting from 2-

methoxyaniline.

Sandmeyer Isatin Synthesis
This two-step synthesis involves the formation of an isonitrosoacetanilide intermediate,

followed by acid-catalyzed cyclization.

Step 1: Synthesis of 2-(Hydroxyimino)-N-(2-methoxyphenyl)acetamide (Isonitrosoacetanilide

Intermediate)

Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer,

thermometer, and a dropping funnel, dissolve 2-methoxyaniline (1 equivalent) in a mixture of

water and concentrated hydrochloric acid.

Preparation of Chloral Hydrate and Hydroxylamine Hydrochloride Solution: In a separate

beaker, dissolve chloral hydrate (1.1 equivalents) and hydroxylamine hydrochloride (3.3

equivalents) in water.

Reaction: Cool the aniline solution to 0-5 °C in an ice bath. Slowly add the chloral hydrate

and hydroxylamine hydrochloride solution to the stirred aniline solution, maintaining the

temperature below 10 °C.

Heating and Precipitation: After the addition is complete, heat the mixture to 40-50 °C and

stir for 1-2 hours. The isonitrosoacetanilide intermediate will precipitate out of the solution.

Isolation: Cool the reaction mixture to room temperature and filter the precipitate. Wash the

solid with cold water and dry under vacuum.

Step 2: Cyclization to 7-Methoxyindoline-2,3-dione

Reaction Setup: In a beaker, slowly add concentrated sulfuric acid.
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Addition of Intermediate: While stirring, gradually add the dried 2-(hydroxyimino)-N-(2-

methoxyphenyl)acetamide from Step 1 to the sulfuric acid, maintaining the temperature

between 60-70 °C. An ice bath may be required to control the exothermic reaction.

Heating: After the addition is complete, heat the mixture to 80-90 °C and hold for 10-15

minutes to ensure complete cyclization.

Precipitation: Carefully pour the hot reaction mixture onto crushed ice with stirring. The 7-
Methoxyindoline-2,3-dione will precipitate as a solid.

Isolation and Purification: Filter the precipitate, wash thoroughly with cold water until the

washings are neutral, and dry. The crude product can be purified by recrystallization from a

suitable solvent such as ethanol or glacial acetic acid to yield the final product.

Biological Activity and Signaling Pathways
Isatin and its derivatives are known to exhibit a wide range of biological activities, including

anticancer, antiviral, and anti-inflammatory properties. The isatin scaffold is recognized as a

"privileged structure" in medicinal chemistry due to its ability to interact with multiple biological

targets.

Methoxy-substituted isatins, in particular, have shown promise as inhibitors of protein kinases,

which are key regulators of cellular signaling pathways. Dysregulation of these pathways is a

hallmark of many diseases, including cancer.

While the specific signaling pathways modulated by 7-Methoxyindoline-2,3-dione are not

extensively characterized, based on the activity of structurally related isatin derivatives, it is

hypothesized to act as a kinase inhibitor. Potential targets include receptor tyrosine kinases

(RTKs) like the Epidermal Growth Factor Receptor (EGFR) and cyclin-dependent kinases

(CDKs) that control the cell cycle.

Logical Workflow for Isatin-Based Drug Discovery
The following diagram illustrates a typical workflow for the discovery and development of isatin-

based therapeutic agents.
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A generalized workflow for isatin-based drug discovery.
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Hypothesized Signaling Pathway Inhibition
The diagram below illustrates a simplified representation of the EGFR signaling pathway, a

common target for isatin-based kinase inhibitors. 7-Methoxyindoline-2,3-dione could

potentially inhibit this pathway at the level of the receptor tyrosine kinase or downstream

kinases like MEK and ERK, thereby affecting cell proliferation and survival.
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Hypothesized inhibition of the EGFR signaling pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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